Cyclopentane

Description

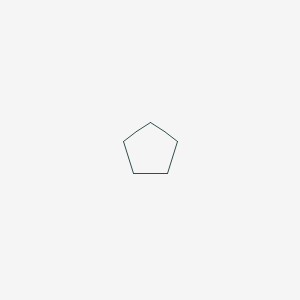

Structure

3D Structure

Properties

IUPAC Name |

cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSFGYAAUTVSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | CYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cyclopentane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclopentane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024886 | |

| Record name | Cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclopentane appears as a clear colorless liquid with a petroleum-like odor. Flash point of -35 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH MILD ODOUR., Colorless liquid with a mild, sweet odor. | |

| Record name | CYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/336 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclopentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

120.7 °F at 760 mmHg (USCG, 1999), 49.2 °C, 49 °C, 121 °F | |

| Record name | CYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/336 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclopentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

less than 20 °F (USCG, 1999), -37 °C, -20 °C (-4 °F) (Closed cup), <20 °F (<-7 °C) (Closed cup), -37 °C c.c., <20 °F, -35 °F | |

| Record name | CYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/336 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclopentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), In water, 156 ppm at 25 °C, Miscible with other hydrocarbon solvents, alcohol, ether, Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride, Solubility in water: none, Insoluble | |

| Record name | CYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclopentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.74 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7457 g/cu cm at 20 °C, Relative density (water = 1): 0.8 (20 °C), 0.75 | |

| Record name | CYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/336 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclopentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.42 (Air = 1), Relative vapor density (air = 1): 2.4 | |

| Record name | CYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

400 mmHg at 88 °F (NIOSH, 2023), 317.8 [mmHg], VP: 400 mm Hg at 31.0 °C, 317.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 45, 400 mmHg at 88 °F, (88 °F): 400 mmHg | |

| Record name | CYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/336 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclopentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

287-92-3, 68476-56-2 | |

| Record name | CYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000287923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, cyclic C5 and C6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, cyclic C5 and C6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86PB90RNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/336 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclopentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GY2477F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-137 °F (USCG, 1999), -93.4 °C, -94 °C, -137 °F | |

| Record name | CYCLOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/498 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/62 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0353 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/336 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclopentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0171.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical and Physical Properties of Cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of cyclopentane. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental methodologies and visual representations of key processes.

General and Safety Information

Cyclopentane (C₅H₁₀) is a cyclic alkane that is a colorless liquid at room temperature with a mild, petroleum-like odor.[1][2] It is a non-polar solvent and is considered a volatile organic compound.[1] Due to its high flammability and low flash point, appropriate safety precautions must be taken during its handling and storage.[3][4]

Quantitative Physical and Chemical Data

The fundamental physical and chemical properties of cyclopentane are summarized in the tables below for quick reference and comparison.

Table 1: General and Molar Properties

| Property | Value | References |

| CAS Number | 287-92-3 | [2][5] |

| Molecular Formula | C₅H₁₀ | [2][6] |

| Molar Mass | 70.1 g/mol | [2][6] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Mild, sweet, petroleum-like | [1][2][7] |

Table 2: Thermophysical Properties

| Property | Value | References |

| Melting Point | -94 °C to -93.9 °C | [2][7] |

| Boiling Point | 49.2 °C to 50 °C | [2][7] |

| Density | 0.751 g/cm³ at 20°C | [2][8] |

| Vapor Density | ~2.42 (Air = 1) | [1] |

| Vapor Pressure | 45 kPa at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.405 to 1.4068 | [7] |

| Viscosity | 0.44 mPa·s at 20 °C | [9][10] |

| Surface Tension | 23 dynes/cm at 20°C | |

| Heat of Combustion | -3320.3 kJ/mol | [11] |

| Heat of Vaporization | 28.52 kJ/mol at 25 °C | [10] |

Table 3: Safety and Flammability

| Property | Value | References |

| Flash Point | -37 °C to -35 °F (Closed Cup) | [1][3] |

| Autoignition Temperature | 361 °C to 682 °F | [4][8][12] |

| Explosive Limits in Air | 1.1% - 8.7% by volume | [3][8] |

Table 4: Solubility

| Solvent | Solubility | References |

| Water | Insoluble (156 mg/L at 25 °C) | [1][2][13] |

| Ethanol | Soluble, Miscible | [2] |

| Ether | Soluble, Miscible | [2] |

| Acetone | Soluble, Miscible | [2] |

| Benzene | Soluble | |

| Carbon Tetrachloride | Soluble |

Experimental Protocols

This section details the methodologies for determining some of the key physical properties of cyclopentane.

Determination of Boiling Point (Distillation Method)

The boiling point of a volatile liquid like cyclopentane can be accurately determined using simple distillation.[14][15]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus. Ensure all joints are properly sealed.

-

Place a sample of cyclopentane (at least 5 mL) and a few boiling chips into the distilling flask.[15]

-

Position the thermometer bulb just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, observed as the temperature at which the majority of the liquid distills.[14]

-

Record the atmospheric pressure as the boiling point is pressure-dependent.[15]

Determination of Melting Point (Capillary Method)

The melting point of a substance, which for cyclopentane is very low, can be determined using a capillary tube method with appropriate cooling.

Apparatus:

-

Melting point apparatus with a cooling stage (or a Thiele tube with a suitable cooling bath)

-

Capillary tubes

-

Thermometer

Procedure:

-

Introduce a small, finely powdered sample of solidified cyclopentane into a capillary tube and seal the open end.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point of cyclopentane.

-

Slowly increase the temperature (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a liquid (the end of melting). The range between these two temperatures is the melting point range.[12]

Determination of Density (Pycnometer Method)

The density of a liquid can be determined with high precision using a pycnometer.[2][3]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting stopper containing a capillary)

-

Analytical balance

-

Thermostat bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density. Ensure the capillary in the stopper is filled and there are no air bubbles.

-

Place the filled pycnometer in a thermostat bath to bring it to a constant temperature (e.g., 20 °C).

-

Remove the pycnometer, wipe it dry, and weigh it accurately (m₂).

-

Empty and dry the pycnometer, then fill it with cyclopentane.

-

Repeat the process of bringing it to the constant temperature in the thermostat bath, drying, and weighing (m₃).

-

The density of cyclopentane (ρ_c) is calculated using the formula: ρ_c = [(m₃ - m₁) / (m₂ - m₁)] * ρ_w where ρ_w is the density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance and is determined using an Abbe refractometer.[9][16]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp)

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of cyclopentane onto the surface of the measuring prism.

-

Close the prisms and allow the sample to reach thermal equilibrium by circulating water from the constant temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

Read the refractive index directly from the instrument's scale.[9]

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup tester is a standard method for this determination.[7][17][18]

Apparatus:

-

Pensky-Martens closed-cup tester (includes a brass test cup, lid with stirring device, and an ignition source)

-

Thermometer

Procedure:

-

Fill the test cup with cyclopentane up to the marked level.

-

Close the lid and begin heating the sample at a specified, constant rate while stirring.[7]

-

At regular temperature intervals, apply the ignition source by dipping it into the vapor space of the cup.[18]

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.[7]

Determination of Viscosity (Ostwald Viscometer)

The viscosity of a liquid, its resistance to flow, can be measured using an Ostwald viscometer.[4][19]

Apparatus:

-

Ostwald viscometer

-

Thermostat bath

-

Stopwatch

-

Pipette

Procedure:

-

Clean and dry the viscometer thoroughly.

-

Pipette a known volume of cyclopentane into the larger bulb of the viscometer.

-

Place the viscometer in a vertical position in a thermostat bath to maintain a constant temperature.

-

Using a pipette bulb, draw the liquid up through the capillary tube into the smaller bulb, above the upper calibration mark.

-

Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

-

Repeat the measurement several times to ensure accuracy.

-

The viscosity can be calculated by comparing the flow time of cyclopentane to that of a reference liquid (like water) with a known viscosity and density.

Visualizations

Industrial Production of Cyclopentane

Cyclopentane can be produced industrially through the hydrogenation of cyclopentadiene, which is often obtained from the thermal cracking of dicyclopentadiene (DCPD).[1][20]

Caption: Workflow for the industrial synthesis of cyclopentane.

Synthesis of Cyclopentane from Cyclohexane (Conceptual Pathway)

A conceptual multi-step synthesis to convert cyclohexane to cyclopentane involves ring contraction. One possible, though not typically industrial, route is outlined below.[21]

Caption: A multi-step reaction pathway from cyclohexane to cyclopentane.

Conformational Analysis of Cyclopentane

Cyclopentane is not planar and exists in two main, rapidly interconverting, non-planar conformations of similar energy: the "envelope" and the "half-chair" (or "twist") conformations. This puckering relieves torsional strain.[22][23][24]

Caption: Interconversion between cyclopentane's main conformations.

References

- 1. Step-by-Step Guide to Producing Cyclopentane - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 2. Determining the density of liquids using the pycnometer after Gay-Lussac - Determining the density of liquids using the pycnometer after Gay-Lussac - Measuring volume and density - Measuring methods - Mechanics - Physics Experiments - Physics [leybold-shop.com]

- 3. studylib.net [studylib.net]

- 4. scribd.com [scribd.com]

- 5. Determining the density of liquids using the pycnometer after Gay-Lussac [leybold-shop.com]

- 6. byjus.com [byjus.com]

- 7. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. scribd.com [scribd.com]

- 13. athabascau.ca [athabascau.ca]

- 14. vernier.com [vernier.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 17. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 18. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. How is Cyclopentane Produced? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Cycloalkanes [ch.ic.ac.uk]

- 23. dalalinstitute.com [dalalinstitute.com]

- 24. chem.libretexts.org [chem.libretexts.org]

Conformational Analysis of the Cyclopentane Ring Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Its non-planar nature and conformational flexibility, primarily governed by a delicate balance of angle and torsional strain, play a pivotal role in determining molecular shape, stability, and biological activity. This technical guide provides a comprehensive examination of the conformational landscape of the cyclopentane ring, detailing its primary puckered conformations, the energetic profile of their interconversion, and the experimental and computational methodologies employed for their characterization.

Introduction: The Puckered Nature of Cyclopentane

Unlike its six-membered counterpart, cyclohexane, which can adopt a nearly strain-free chair conformation, cyclopentane cannot achieve ideal tetrahedral bond angles (109.5°) and staggered dihedral angles simultaneously. A planar pentagonal structure would have minimal angle strain, with internal angles of 108°, but would suffer from significant torsional strain due to the eclipsing of all ten carbon-hydrogen bonds.[1][2] Consequently, the cyclopentane ring puckers out of planarity to relieve this torsional strain, albeit at the cost of a slight increase in angle strain.[3] This puckering leads to a dynamic conformational equilibrium between two primary, low-energy forms: the envelope and the twist (or half-chair) conformations.

Conformational Landscape of Cyclopentane

The potential energy surface of cyclopentane is characterized by a series of minima corresponding to the envelope and twist conformations, interconnected by a low-energy pathway known as pseudorotation.

The Envelope Conformation (Cs Symmetry)

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is puckered out of this plane, resembling a sealed envelope with an open flap.[2][4] This conformation alleviates some of the torsional strain present in the planar form by allowing for more staggered arrangements of the C-H bonds.[3] However, some eclipsing interactions remain, particularly at the base of the "envelope".[5]

The Twist Conformation (C2 Symmetry)

The twist, or half-chair, conformation features two adjacent carbon atoms puckered in opposite directions relative to the plane containing the other three carbons. This conformation generally exhibits a slightly lower overall energy than the envelope form due to a more effective staggering of C-H bonds, although the energy difference is minimal.[6]

Pseudorotation: A Pathway of Continuous Interconversion

The envelope and twist conformations are not static structures but are in rapid equilibrium at room temperature through a process called pseudorotation .[7][8] This is a continuous, wave-like motion of the pucker around the ring, where each carbon atom sequentially moves out of the plane. The energy barrier for pseudorotation is exceptionally low, meaning the ring is highly flexible and can be considered to be in a state of free pseudorotation.[9] This dynamic nature is a key feature of the cyclopentane ring and has significant implications for the binding of cyclopentane-containing molecules to biological targets.

Quantitative Conformational Data

The following table summarizes the key quantitative parameters associated with the conformational analysis of the cyclopentane ring.

| Parameter | Planar Conformation (Hypothetical) | Envelope Conformation (Cs) | Twist Conformation (C2) |

| Symmetry | D5h | Cs | C2 |

| Total Ring Strain | ~10 kcal/mol (~42 kJ/mol)[1][2] | ~6.2 kcal/mol (~26 kJ/mol)[10] | Slightly lower than envelope[6] |

| Relative Energy | High-energy transition state | Ground state (in absence of substituents) | Very close in energy to envelope (<0.5 kcal/mol higher)[9] |

| Barrier to Pseudorotation | - | Very low (<0.5 kcal/mol)[6] | Very low (<0.5 kcal/mol)[6] |

| Dihedral Angles (C-C-C-C) | 0° (eclipsed) | Varying, e.g., ~5° to ~44°[5] | Varying, more staggered than envelope |

| Cremer-Pople Puckering Amplitude (q) | 0 Å | ~0.44 Å | ~0.44 Å |

Experimental and Computational Protocols

The conformational parameters of cyclopentane have been elucidated through a combination of experimental techniques and computational modeling.

Experimental Methodologies

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.

Detailed Methodology:

-

Sample Preparation: A gaseous sample of cyclopentane is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[11]

-

Electron Beam Generation: A high-energy electron beam is generated from an electron gun.

-

Scattering: The electron beam is directed to intersect the effusing gas stream, leading to the scattering of electrons by the cyclopentane molecules.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector. To compensate for the steep decline in intensity with scattering angle, a rotating sector is often placed in front of the detector.[11]

-

Data Analysis: The diffraction intensities are converted into a molecular scattering function. This function is then used to generate a radial distribution curve, which provides information about the internuclear distances within the molecule. By fitting this experimental data to theoretical models of different conformations, the puckering amplitude and other geometric parameters can be determined.

In isotropic solvents, the rapid pseudorotation of cyclopentane averages the NMR signals, making it difficult to obtain detailed conformational information. However, by using liquid crystal solvents, the cyclopentane molecules become partially oriented, and anisotropic interactions such as direct dipole-dipole couplings can be measured.

Detailed Methodology:

-

Sample Preparation: A solution of cyclopentane is prepared in a liquid crystalline solvent (e.g., a ternary eutectic mixture of propyl-, pentyl-, and heptyl-bicyclohexyl carbonitrile, such as ZLI-1167).[12]

-

NMR Data Acquisition: Proton NMR spectra are acquired on a high-field NMR spectrometer. The use of multiple liquid crystal solvents with different diamagnetic anisotropies can provide additional independent measurements of dipolar couplings, leading to a more robust structural determination.[12]

-

Spectral Analysis: The complex NMR spectra, which show additional splittings due to dipolar couplings, are analyzed to extract the values of these couplings.

-

Conformational Analysis: The experimentally determined dipolar couplings are compared with theoretical values calculated for different puckered conformations of cyclopentane. This comparison allows for the determination of the puckering amplitude and the preferred conformations in the liquid crystalline environment.

Computational Chemistry Protocols

Density Functional Theory (DFT) is a widely used computational method for investigating the conformational preferences of cyclic molecules.

Detailed Methodology:

-

Conformer Generation: A set of initial cyclopentane conformers, including planar, envelope, and twist geometries, is generated.

-

Geometry Optimization and Frequency Calculations: The geometry of each conformer is optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G**).[3][13] Frequency calculations are then performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Potential Energy Surface (PES) Scan: To map the pseudorotation pathway, a relaxed PES scan can be performed along a defined coordinate, such as a dihedral angle or a Cremer-Pople puckering coordinate. At each step of the scan, the geometry is optimized with the chosen coordinate constrained.

-

Energy Analysis: The relative energies of the optimized conformers and the energy barriers between them are calculated from the PES.

-

Cremer-Pople Analysis: The puckering of the ring in the calculated conformations can be quantified using the Cremer-Pople puckering parameters, which provide a concise description of the ring's shape.[14]

Visualizations

Pseudorotation Pathway of Cyclopentane

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Performance of the SCC-DFTB Model for Description of Five-Membered Ring Carbohydrate Conformations: Comparison to Force Fields, High-Level Electronic Structure Methods, and Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]

- 11. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. research.unipd.it [research.unipd.it]

A Technical Guide to the Historical Synthesis of Cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal historical methods developed for the synthesis of the cyclopentane ring. The construction of this five-membered carbocycle was a significant challenge for early organic chemists, and the evolution of synthetic strategies reflects the broader advancements in the field. This document provides a detailed examination of key historical syntheses, complete with experimental protocols, quantitative data, and logical diagrams to illuminate the foundational principles of cyclopentane ring formation.

The First Synthesis of a Cyclopentane Derivative: Wislicenus (1893)

The first documented synthesis of a cyclopentane derivative was achieved by German chemist Johannes Wislicenus in 1893. His work, published in Berichte der deutschen chemischen Gesellschaft, described the formation of a five-membered ring through the intramolecular cyclization of a malonic ester derivative. This pioneering work laid the groundwork for future developments in alicyclic chemistry.

Experimental Protocol: Synthesis of Diethyl 1,2-Cyclopentanedicarboxylate

-

Preparation of Sodium Diethyl Malonate: Diethyl malonate was treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate.

-

Intramolecular Cyclization: The sodium salt of diethyl malonate was then treated with iodine. This induced a coupling reaction between two molecules of the malonic ester, which, under the right conditions, could lead to a cyclic product. A proposed intermediate involves a di-iodinated species that undergoes intramolecular Wurtz-type coupling.

-

Isolation and Characterization: The resulting product, diethyl 1,2-cyclopentanedicarboxylate, was then isolated and purified.

This early synthesis was a landmark achievement, demonstrating the feasibility of constructing the strained five-membered ring system.

The Dieckmann Condensation (1894)

A year after Wislicenus's discovery, Walter Dieckmann reported a more general and highly effective method for the synthesis of cyclic β-keto esters, which became known as the Dieckmann condensation.[1] This intramolecular Claisen condensation of a diester proved to be a robust method for forming five- and six-membered rings.[2]

The reaction involves the base-catalyzed intramolecular cyclization of a diester, typically an adipate or pimelate ester, to yield a cyclopentanone or cyclohexanone derivative, respectively.

Reaction Pathway: Dieckmann Condensation of Diethyl Adipate

Caption: Dieckmann condensation of diethyl adipate to cyclopentanone.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

The following is a representative historical protocol for the Dieckmann condensation of diethyl adipate:

-

Reaction Setup: To a flask equipped with a reflux condenser is added dry diethyl adipate.

-

Addition of Base: Sodium ethoxide (NaOEt) is added portion-wise to the stirred ester. The reaction is exothermic, and the mixture is typically heated to ensure completion.

-

Cyclization: The mixture is heated under reflux for several hours. The reaction progress can be monitored by the consumption of the starting diester.

-

Workup: The reaction mixture is cooled and then acidified with a dilute acid (e.g., HCl or H₂SO₄) to neutralize the excess base and protonate the enolate of the product.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed with aqueous acid or base, followed by heating to induce decarboxylation, yielding cyclopentanone.

-

Purification: The cyclopentanone is isolated by extraction and purified by distillation.

| Parameter | Value |

| Starting Material | Diethyl Adipate |

| Base | Sodium Ethoxide |

| Solvent | Typically neat or in an inert solvent like benzene |

| Reaction Temperature | Reflux |

| Yield of β-keto ester | ~80% |

Pyrolysis of Adipic Acid and its Salts

One of the earliest and most direct industrial methods for the preparation of cyclopentanone was the pyrolysis of adipic acid or its metal salts, particularly calcium or barium adipate. This method involves the intramolecular ketonization of the dicarboxylic acid at high temperatures.

Reaction Pathway: Pyrolysis of Adipic Acid

Caption: Pyrolysis of adipic acid to cyclopentanone.

Experimental Protocol: Preparation of Cyclopentanone from Adipic Acid

The following protocol is adapted from Organic Syntheses, a reliable source for historical and modern synthetic procedures.

-

Apparatus: A distillation apparatus is assembled with a flask containing a mixture of adipic acid and a catalytic amount of barium hydroxide.

-

Heating: The mixture is heated, and the temperature is gradually raised.

-

Distillation: As the reaction proceeds, cyclopentanone, along with water, distills from the reaction mixture.

-

Isolation: The distillate is collected, and the cyclopentanone is separated from the aqueous layer.

-

Purification: The crude cyclopentanone is dried and then purified by fractional distillation.

| Parameter | Value |

| Starting Material | Adipic Acid |

| Catalyst | Barium Hydroxide |

| Reaction Temperature | 280-300 °C |

| Yield | 75-80% |

The Freund and Gustavson Reactions

The Freund reaction, first described by August Freund in 1882, and its modification by Gustav Gustavson in 1887, represent early examples of intramolecular Wurtz-type couplings to form cycloalkanes. These reactions involve the treatment of a dihaloalkane with a metal, such as sodium (Freund) or zinc (Gustavson), to effect ring closure.

Reaction Pathway: Gustavson-Freund Synthesis of Cyclopentane

Caption: Gustavson-Freund synthesis of cyclopentane.

Experimental Protocol: Gustavson Reaction for Cyclopentane

-

Reaction Setup: A flask is charged with zinc dust and a suitable solvent, such as ethanol.

-

Addition of Dihaloalkane: 1,5-Dibromopentane or 1,5-diiodopentane is added to the zinc suspension.

-

Reaction: The mixture is heated under reflux with vigorous stirring. The reaction is often initiated by the addition of a small amount of iodine.

-

Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by distillation or extraction.

-

Purification: The crude cyclopentane is washed, dried, and purified by fractional distillation.

| Parameter | Value |

| Starting Material | 1,5-Dibromopentane |

| Reagent | Zinc Dust |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Yield | Moderate to good, depending on the dihalide |

The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction and provides a route to cyclic ketones from dinitriles. The reaction involves the base-catalyzed cyclization of a dinitrile to form an enamine, which is then hydrolyzed to the corresponding ketone.

Reaction Pathway: Thorpe-Ziegler Cyclization

Caption: Thorpe-Ziegler cyclization of pimelonitrile.

Experimental Protocol: Thorpe-Ziegler Cyclization of Pimelonitrile

-

Reaction Setup: Pimelonitrile is dissolved in an inert solvent, such as benzene or toluene, and a strong base, like sodium ethoxide or sodium amide, is added.

-

Cyclization: The mixture is heated to reflux for several hours.

-

Hydrolysis: The resulting enamine is not isolated but is directly hydrolyzed by the addition of aqueous acid.

-

Workup and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The resulting cyclic ketone is then purified by distillation or crystallization.

| Parameter | Value |

| Starting Material | Pimelonitrile |

| Base | Sodium Ethoxide or Sodium Amide |

| Solvent | Benzene or Toluene |

| Reaction Temperature | Reflux |

| Yield | Generally good for 5- and 6-membered rings |

Conclusion

The historical methods for the synthesis of cyclopentane laid the essential groundwork for modern organic chemistry. From the initial explorations of Wislicenus to the more general and robust methods of Dieckmann, these early synthetic chemists developed the fundamental principles of ring formation that are still applied today. The Dieckmann condensation, in particular, remains a staple in the synthesis of five- and six-membered rings, while the pyrolysis of adipic acid derivatives provided an early industrial route to cyclopentanone. These foundational discoveries were crucial for the eventual synthesis of complex natural products and pharmaceuticals containing the cyclopentane motif.

References

Unraveling Ring Strain: A Comparative Analysis of Cyclopentane and Other Cycloalkanes

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

In the landscape of medicinal chemistry and drug development, the conformational preferences and inherent stability of cyclic scaffolds are of paramount importance. Ring strain, a concept central to the understanding of cycloalkane stability, dictates molecular geometry, reactivity, and ultimately, biological activity. This technical guide provides an in-depth analysis of ring strain in cycloalkanes, with a particular focus on cyclopentane. By examining the interplay of angle strain, torsional strain, and steric interactions, we will elucidate why cyclopentane, despite its near-ideal bond angles in a planar representation, possesses significant strain compared to the virtually strain-free cyclohexane. This document will present quantitative data in structured tables, detail the experimental and computational methodologies used to assess ring strain, and provide visualizations of key concepts to offer a comprehensive resource for researchers leveraging cyclic moieties in drug design.

Introduction to Ring Strain in Cycloalkanes

Cycloalkanes, saturated hydrocarbons containing a ring of carbon atoms, are fundamental structural motifs in a vast array of natural products and synthetic pharmaceuticals. The stability of these cyclic systems is largely governed by the concept of ring strain , which is the increase in potential energy of a molecule due to geometric constraints that deviate from the ideal, strain-free state. This inherent strain is a composite of three primary factors:

-

Angle Strain (Baeyer Strain): This arises from the deviation of bond angles within the ring from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.[1][2]

-

Torsional Strain (Pitzer Strain or Eclipsing Strain): This results from the eclipsing of bonds on adjacent carbon atoms, leading to repulsive interactions between the electron clouds of these bonds.[3][4]

-

Steric Strain (van der Waals Strain or Prelog Strain): This is caused by repulsive van der Waals interactions between non-bonded atoms or groups that are forced into close proximity.

The total ring strain of a cycloalkane has a profound impact on its three-dimensional structure, conformational flexibility, and chemical reactivity. A quantitative understanding of these forces is therefore crucial for the rational design of cyclic molecules with desired physicochemical and pharmacological properties.

The Case of Cyclopentane: A Deeper Look at Strain

Based on Baeyer's initial theory, which assumed planar ring structures, cyclopentane, with its internal bond angles of 108° in a regular pentagon, was predicted to have minimal angle strain and thus be one of the most stable cycloalkanes.[5] However, experimental data, primarily from heat of combustion measurements, revealed that cyclopentane possesses a significant amount of ring strain.[5] This discrepancy arises from the fact that cycloalkanes are not planar (with the exception of cyclopropane) and adopt puckered conformations to alleviate other forms of strain.

If cyclopentane were planar, it would have very little angle strain, but it would suffer from substantial torsional strain due to the ten pairs of eclipsed C-H bonds.[6] To relieve this torsional strain, cyclopentane adopts non-planar conformations, primarily the envelope and half-chair forms.[7][8] These puckered conformations reduce the eclipsing of adjacent C-H bonds, but at the cost of a slight increase in angle strain.[9] The relatively low energy barrier between these conformations makes cyclopentane highly flexible and dynamic at room temperature.

Quantitative Comparison of Ring Strain in Cycloalkanes

The total ring strain in a cycloalkane can be experimentally determined by measuring its heat of combustion. By comparing the heat of combustion per methylene (-CH₂-) group to that of a strain-free acyclic alkane, the excess energy due to strain can be calculated.[1] The following tables summarize the key quantitative data related to ring strain in common cycloalkanes.

| Cycloalkane | Molecular Formula | Heat of Combustion (kcal/mol) | Heat of Combustion per CH₂ (kcal/mol) | Total Strain Energy (kcal/mol) |

| Cyclopropane | C₃H₆ | -499.8 | -166.6 | 27.6 |

| Cyclobutane | C₄H₈ | -655.9 | -164.0 | 26.3 |

| Cyclopentane | C₅H₁₀ | -793.5 | -158.7 | 6.5 |

| Cyclohexane | C₆H₁₂ | -944.5 | -157.4 | 0 |

| Cycloheptane | C₇H₁₄ | -1108.2 | -158.3 | 6.3 |

| Cyclooctane | C₈H₁₆ | -1269.2 | -158.7 | 9.6 |

Data compiled from multiple sources. The heat of combustion for a strain-free -CH₂- group is approximately -157.4 kcal/mol.

| Cycloalkane | Ideal Internal Angle (Planar) | Actual C-C-C Bond Angles (in puckered conformation) | Primary Contributor to Strain |

| Cyclopropane | 60° | 60° | Angle Strain, Torsional Strain |

| Cyclobutane | 90° | ~88° | Angle Strain, Torsional Strain |

| Cyclopentane | 108° | ~105° | Torsional Strain |

| Cyclohexane | 120° | ~109.5° (chair conformation) | Negligible |

Experimental and Computational Methodologies

Experimental Determination of Ring Strain: Bomb Calorimetry

The primary experimental technique for determining the heat of combustion, and by extension, the ring strain of a compound, is bomb calorimetry .

Methodology:

-